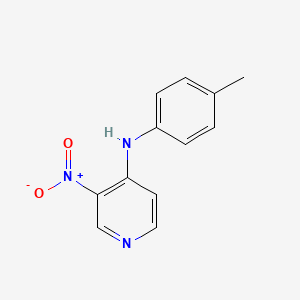

N-(4-methylphenyl)-3-nitropyridin-4-amine

Übersicht

Beschreibung

N-(4-methylphenyl)-3-nitropyridin-4-amine, also known as 4-MeMPhNP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Wissenschaftliche Forschungsanwendungen

-

Stabilizers for Nitrate Ester-Based Energetic Materials

- Field : Materials Science

- Application : The compound is used as a stabilizer for nitrate ester-based energetic materials .

- Method : The efficiency of the stabilizers was investigated using thermogravimetric analysis, Bergmann–Junk test, and differential scanning calorimetry .

- Results : The study provided insights into the mechanism of action of these stabilizers, their advantages, and drawbacks .

-

Synthesis of New Azo Compounds

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of new azo compounds .

- Method : Maleic anhydride was reacted with p-aminophenol and p-toluidine in the presence of di-phosphorus pentoxide (P2O5) as a catalyst to produce two compounds: N-(4-hydroxy-phenyl)maleimide and N-(4-methylphenyl)maleimide .

- Results : The structures of these compounds were confirmed by CHN, FT-IR, 1H-NMR, 13C-NMR, mass spectrum, and UV/Vis spectroscopy .

-

Pharmaceutical Analytical Impurity (PAI)

- Field : Pharmaceutical Chemistry

- Application : The compound 3′-Demethyl-3′-N-[(4-Methylphenyl)Sulfonyl]Azithromycin is used in analytical testing to detect, identify, and measure pharmaceutical impurities .

- Method : This compound is used in early analytical R&D and process development .

- Results : The use of this compound advances the analytical R&D and process development .

-

Continuous Synthesis in Microflow System

- Field : Chemical Engineering

- Application : N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates .

- Method : A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .

- Results : The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

-

Synthesis of a Novel Sulfonamide Compound

- Field : Organic Chemistry

- Application : The compound ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA) is synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .

- Method : The slow evaporation method was used to form single crystals of the named compound from methanolic solution .

- Results : The synthesis of a novel sulfonamide compound was reported .

-

Charged Polaron Polaritons in an Organic Semiconductor Microcavity

- Field : Physics

- Application : The transition of hole-doped 4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC) can be strongly coupled to the optical field in a planar microcavity to yield polaron polariton states .

- Method : The study involved the coupling of the transition of hole-doped TAPC to the optical field in a planar microcavity .

- Results : The study yielded polaron polariton states with a vacuum Rabi splitting >0.3 eV .

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-9-2-4-10(5-3-9)14-11-6-7-13-8-12(11)15(16)17/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHDKEJEGMXGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-3-nitropyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid](/img/structure/B1424954.png)

![1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole](/img/structure/B1424955.png)

![5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole](/img/structure/B1424959.png)

![4-[(5-Chloropyridin-2-yl)oxy]benzoic acid](/img/structure/B1424968.png)

![[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424969.png)

![[4-(2-Chloroacetyl)phenyl]urea](/img/structure/B1424974.png)